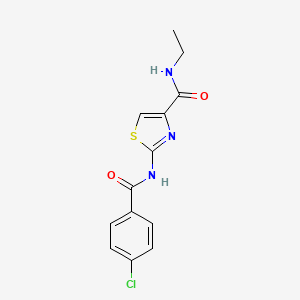

2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-Chlorobenzamido)acetic acid” is a related compound with the CAS Number: 13450-77-6 and a molecular weight of 213.62 . It has a linear formula of C9H8ClNO3 .

Synthesis Analysis

In a study, N-Alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .

Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Chemical Reactions Analysis

The dendritic ligand 2,4,6-Tris (di-4-chlorobenzamido)-1,3-diazine supported Zn/Cu bimetallic nanoparticles (NPs) were synthesized successfully by following the co-complexation route .

Physical And Chemical Properties Analysis

The compound “2-(4-Chlorobenzamido)acetic acid” has a boiling point of 457.2°C at 760 mmHg . It is a solid at room temperature and should be stored in a sealed, dry environment .

科学的研究の応用

Antitumor Activity

Research has shown that analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, which include compounds similar to 2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide, demonstrate potential in antitumor applications. These compounds were tested for in vitro antitumor activity against various human tumor cell lines, exhibiting promising anticancer activity. For instance, one analog showed significant activity against the RPMI-8226 leukemia cell line and a broad spectrum of activity against other tumor lines (El-Subbagh, Abadi, & Lehmann, 1999).

Antiviral Activity

Some thiazole nucleosides, closely related to 2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide, have been synthesized and tested for antiviral activities. These compounds were evaluated for in vitro activity against various viruses like herpes virus and parainfluenza, showing potential as inhibitors of purine nucleotide biosynthesis, which is critical in viral replication (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Antiallergic Activity

Certain acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which have structural similarities to 2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide, were synthesized and tested as potential antiallergic agents. These compounds demonstrated activity comparable to known antiallergic agents when tested in a rat passive cutaneous anaphylaxis assay, indicating their potential in treating allergic reactions (Wade, Toso, Matson, & Stelzer, 1983).

Anti-anoxic Activity

Research on various 2-aminothiazoles and 2-thiazolecarboxamides, related to 2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide, revealed anti-anoxic activities. These compounds, when tested in mice, showed potent anti-anoxic activity, which could have implications in protecting brain cells against oxygen deprivation (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Insecticidal and Fungicidal Activity

A study on 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives, structurally related to 2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide, demonstrated some insecticidal and fungicidal activities, but not herbicidal. These compounds showed potential in controlling tomato late blight and potato leafhopper, suggesting their applicability in agricultural pest control (Liu, Li, & Zhong, 2004).

Safety And Hazards

特性

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N-ethyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c1-2-15-12(19)10-7-20-13(16-10)17-11(18)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSLVJMNSAGKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzamido)-N-ethylthiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)

![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)

![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)